molecular formula C7H6F3N B1317463 2-Methyl-6-(trifluoromethyl)pyridine CAS No. 1620-72-0

2-Methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1317463
CAS No.: 1620-72-0
M. Wt: 161.12 g/mol
InChI Key: UTGYDHHZGXOFMZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various applications, particularly in the fields of agrochemicals and pharmaceuticals .

Mechanism of Action

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, which include 2-methyl-6-(trifluoromethyl)pyridine, are known to have various targets depending on their specific structures . For instance, some TFMP derivatives are used in the pharmaceutical industry and target enzymes like phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation, apoptosis, motility, and cell invasion .

Mode of Action

Tfmp derivatives are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and the pyridine structure in TFMP derivatives result in superior properties when compared to traditional compounds .

Pharmacokinetics

The physicochemical properties of tfmp derivatives, such as their solubility and volatility, can impact their bioavailability .

Result of Action

Tfmp derivatives are known to exhibit various biological activities, including pest control properties in the agrochemical industry . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to these activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the environment . Moreover, TFMP derivatives are used in the protection of crops from pests, indicating that their action can be influenced by factors such as the presence of pests and the conditions of the crops .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its reactivity and binding affinity. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules, leading to alterations in cellular functions. For instance, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion. The interaction with cofactors such as NADPH is essential for the catalytic activity of these enzymes. The metabolic flux and levels of metabolites can be significantly influenced by the presence of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes, influencing its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Understanding these localization patterns is essential for elucidating the compound’s biochemical effects .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYDHHZGXOFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563697
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-72-0
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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